molecular formula C14H14N4O B2927853 6-(4-Methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 439096-32-9

6-(4-Methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2927853
CAS No.: 439096-32-9
M. Wt: 254.293
InChI Key: DZZCUWCHYWKYFB-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core with a 4-methoxyphenyl group at the 6-position and a methyl group at the 2-position.

Safety and Hazards

The safety and hazards associated with “6-(4-Methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine” would depend on its specific structure and use. It’s important to handle all chemicals with appropriate safety measures. More specific information would require a detailed safety data sheet .

Future Directions

The future directions in the research of pyrimidine derivatives like “6-(4-Methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine” could involve further exploration of their biological activities and potential therapeutic applications. For example, pyrimidine derivatives have been studied for their neuroprotective and anti-inflammatory activity, suggesting potential applications in the treatment of neurodegenerative diseases .

Preparation Methods

The synthesis of 6-(4-Methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the reaction of 3-(4-methoxyphenyl)-3-oxopropanenitrile with hydrazine hydrate in refluxing ethanol to form 5-(4-methoxyphenyl)-1H-pyrazol-3-amine. This intermediate is then condensed with formylated active proton compounds to furnish the desired pyrazolo[1,5-a]pyrimidine derivative . The reaction conditions are generally mild, and the process is efficient, yielding high purity products.

Chemical Reactions Analysis

6-(4-Methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

Comparison with Similar Compounds

6-(4-Methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern on the pyrazolo[1,5-a]pyrimidine core. Similar compounds include:

These compounds share the pyrazolo[1,5-a]pyrimidine core but differ in their substitution patterns and specific biological activities.

Properties

IUPAC Name

6-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O/c1-9-7-13-16-8-12(14(15)18(13)17-9)10-3-5-11(19-2)6-4-10/h3-8H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZZCUWCHYWKYFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1)N=CC(=C2N)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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